Thermocryptoxanthin
Description
Properties
Molecular Formula |
C54H80O7 |
|---|---|
Molecular Weight |
841.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 6-methylheptanoate |
InChI |
InChI=1S/C54H80O7/c1-37(2)20-13-16-28-48(55)59-36-47-49(56)50(57)51(58)52(61-47)60-44-34-43(8)46(54(11,12)35-44)32-30-41(6)26-18-24-39(4)22-15-14-21-38(3)23-17-25-40(5)29-31-45-42(7)27-19-33-53(45,9)10/h14-15,17-18,21-26,29-32,37,44,47,49-52,56-58H,13,16,19-20,27-28,33-36H2,1-12H3/b15-14+,23-17+,24-18+,31-29+,32-30+,38-21+,39-22+,40-25+,41-26+/t44-,47-,49-,50+,51-,52?/m1/s1 |
InChI Key |
WTLSTVUGHKXZSW-DLXZQCMGSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCC(C)C)O)O)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Biological Occurrence and Physiological Functions of Thermocryptoxanthin in Extremophilic Organisms
Primary Isolation and Identification from Thermophilic Bacteria
Thermus thermophilus as a Key Producer Organism
Thermocryptoxanthin was first identified as a novel intermediate in the carotenoid biosynthetic pathway of the thermophilic bacterium Thermus thermophilus. carotenoiddb.jpcarotenoiddb.jpgenome.jpgenome.jpnih.gov This gram-negative eubacterium, originally isolated from a thermal vent, is a significant producer of various carotenoids, including thermozeaxanthin (B1261989) and this compound. researchgate.nettandfonline.com These compounds are classified as zeaxanthin (B1683548) glucoside esters. researchgate.net Specifically, thermocryptoxanthins are identified as β-cryptoxanthin glucoside esters that carry fatty acid moieties of varying chain lengths. researchgate.net
The biosynthesis of these carotenoids in T. thermophilus is a light-inducible process. tandfonline.comasm.org A transcriptional regulator, LitR, which is sensitive to light and contains a cobalamin-binding domain, controls the expression of the carotenoid biosynthesis gene cluster located on a large plasmid within the bacterium. nih.govtandfonline.com While the production is known to be responsive to light, it has been noted that there can be leaky regulation, leading to some level of constitutive production. tandfonline.com The yellow pigments produced by T. thermophilus in response to light, which include thermozeaxanthin, exhibit characteristic absorption peaks around 452 nm and 477 nm. asm.org
Table 1: this compound Variants in Thermus thermophilus
| Variant | Chemical Formula |
|---|---|
| This compound-11 | C53H78O7 (n=4) |
| This compound-13 | C53H78O7 (n=6) |
Data sourced from KEGG COMPOUND database. kegg.jp
Exploration of Other Thermophilic and Extremophilic Microbial Sources
While Thermus thermophilus is a primary source, research has identified other extremophilic microorganisms capable of producing unique carotenoids. The thermoacidophilic archaeon Sulfolobus shibatae has also been found to contain carotenoid glycosides. carotenoiddb.jp Many strains of thermophilic bacteria, such as Rhodothermus marinus, produce carotenoids to protect their cells from photooxidation and to stabilize their cell membranes at high temperatures. researchgate.net
The production of carotenoids is a common survival strategy in extremophiles. sciensage.info These pigments are integral to the adaptation of these organisms to harsh environments, including high temperatures, intense radiation, and oxidative stress. sciensage.infospringernature.com For instance, carotenoid-producing bacteria have been isolated from a variety of extreme environments, such as radioactive hot springs, low-temperature habitats, and areas with high salinity. researchgate.netspringernature.com
Functional Roles in Cellular Adaptation to Extreme Environments
Contribution to Membrane Structural Integrity and Oxidative Stability under High Temperatures
A critical challenge for thermophiles is maintaining membrane stability at high temperatures, which can increase membrane fluidity and permeability, making cells more susceptible to damage. sciensage.info Carotenoids, including this compound, play a vital role in reinforcing the cell membrane. sciensage.inforesearchgate.net
These pigments are thought to span the lipid bilayer, with their polar groups anchored in the polar regions of the membrane. sciensage.info This positioning, along with Van der Waals interactions between the carotenoid and the lipid acyl chains, helps to rigidify the membrane, limit the penetration of oxygen, and thus enhance oxidative stability. sciensage.info The unique structural modifications of carotenoids from thermophiles are key to their ability to stabilize membranes. sciensage.info Studies on liposomes have shown that thermozeaxanthin, a related compound, can stabilize membranes across a wide range of pH values. researchgate.netresearchgate.net
Mechanisms of Photoprotection Against Environmental Radiation, Including UV Light
Carotenoids are well-known for their photoprotective properties. oatext.com They can absorb light in the UV spectrum and dissipate the energy, thereby protecting the cell from radiation damage. oatext.comtandfonline.com Organisms exposed to sunlight have developed mechanisms to produce and accumulate carotenoids for protection. oatext.com
The photoprotective activity of carotenoids involves several mechanisms. They can act as a natural sunscreen by absorbing UV radiation. tandfonline.com For example, phytoene (B131915) and phytofluene (B1236011) absorb light in the UVB and UVA ranges, respectively. oatext.com Carotenoids also protect against UV light-induced lipid peroxidation. carotenoiddb.jp This is crucial as UV radiation can generate reactive oxygen species (ROS) that damage cellular components. tandfonline.com In bacteria, carotenoid pigmentation has been shown to provide tolerance to solar radiation exposure. tandfonline.com
Involvement in Resistance to Oxidative Stress
Extremophilic organisms often face high levels of oxidative stress from their environment. Carotenoids are potent antioxidants that help to mitigate this stress. sciensage.infospringernature.com They are effective scavengers of free radicals and singlet oxygen, which can cause significant cellular damage. mdpi.commdpi.com
The antioxidant capacity of carotenoids is attributed to their structure, which includes a long chain of conjugated double bonds. mdpi.com This allows them to effectively quench reactive oxygen species. sciensage.info For instance, β-cryptoxanthin has been shown to protect cells against oxidative damage and suppress inflammation. mdpi.comnih.gov Studies have demonstrated that carotenoid intake is associated with lower levels of lipid oxidation and DNA damage. nih.gov In extremophiles, the production of carotenoids is a direct response to the need to combat oxidative damage and maintain cellular integrity in challenging environments. sciensage.info
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thermozeaxanthin |
| Zeaxanthin |
| β-Carotene |
| β-Cryptoxanthin |
| Phytoene |
| Phytofluene |
| Lycopene (B16060) |
| Lutein (B1675518) |
| α-Carotene |
| Canthaxanthin |
| Astaxanthin (B1665798) |
| Deinoxanthin |
| (3R)-3-hydroxy-β-ionone |
| Calcein |
| Dipalmitoylphosphatidylcholine |
| Adenosyl B12 |
Elucidation of Thermocryptoxanthin Biosynthetic Pathways and Enzymology
Delineation of the Core Carotenoid Precursor Pathway Leading to Thermocryptoxanthin
The foundational steps for this compound synthesis are shared with the general carotenoid biosynthetic pathway, which constructs the characteristic C40 tetraterpene structure from smaller isoprenoid units.
The biosynthesis of carotenoids originates from the production of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) frontiersin.orgnih.gov. In bacteria like Thermus thermophilus, these precursors are typically synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway frontiersin.orgaocs.org.
The subsequent condensation of these C5 units is catalyzed by specific enzymes to create larger molecules. Geranylgeranyl diphosphate (GGPP) synthase (GGPPS) facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, resulting in the formation of the C20 compound, geranylgeranyl diphosphate (GGPP) frontiersin.orgaocs.orgnih.gov. This molecule serves as the direct precursor for the first C40 carotenoid and is a critical branch point for the synthesis of other important isoprenoids nih.govaocs.org.
Table 1: Key Enzymes and Products in the Initial Isoprenoid Pathway
| Enzyme | Substrates | Product |
|---|
The first committed step in the carotenoid biosynthetic pathway is the head-to-head condensation of two C20 GGPP molecules aocs.orgresearchgate.net. This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY), known as CrtB in bacteria, to form the colorless C40 carotenoid, 15-cis-phytoene frontiersin.orgnih.govresearchgate.net.
Phytoene then undergoes a series of four desaturation reactions to introduce conjugated double bonds, which form the chromophore responsible for the pigment's color. In most bacteria, a single enzyme, phytoene desaturase (CrtI), carries out these four steps, converting phytoene into the red-colored, all-trans-lycopene frontiersin.org. The roles of phytoene and lycopene (B16060) as essential intermediates in the T. thermophilus pathway were confirmed through inhibition studies. The use of inhibitors such as diphenylamine (B1679370) resulted in the accumulation of phytoene and lycopene, compounds which are normally present in amounts below the detection limit nih.gov.
The linear lycopene molecule serves as a crucial branch point for the synthesis of various cyclic carotenoids aocs.orgresearchgate.net. The formation of this compound requires the synthesis of β-cryptoxanthin, which contains a β-ionone ring at one end of the polyene chain. This process begins with the cyclization of lycopene.
The enzyme lycopene β-cyclase (LCYB), or its bacterial equivalent CrtY, catalyzes the formation of a β-ionone ring at each end of the lycopene molecule frontiersin.orgresearchgate.net. This reaction proceeds through a protonation-initiated cyclization mechanism, converting the linear lycopene into β-carotene, which possesses two β-ionone rings frontiersin.orgresearchgate.net. Subsequently, one of these β-rings is hydroxylated by a β-carotene hydroxylase to form β-cryptoxanthin, the direct carotenoid precursor to this compound researchgate.netresearchgate.net.
Table 2: Core Carotenoid Pathway Intermediates and Enzymes
| Enzyme | Precursor | Product |
|---|---|---|
| Phytoene Synthase (PSY/CrtB) | Geranylgeranyl Diphosphate (GGPP) | Phytoene |
| Phytoene Desaturase (CrtI) | Phytoene | Lycopene |
| Lycopene β-Cyclase (LCYB/CrtY) | Lycopene | β-Carotene |
Specific Enzymatic Modifications in this compound Formation
Following the synthesis of β-cryptoxanthin, the pathway in Thermus thermophilus involves unique enzymatic steps that are not universally present in other carotenoid pathways. These modifications include the addition of a glucose moiety and subsequent esterification with fatty acids.
A defining feature of this compound is the presence of a glucose molecule, classifying it as a carotenoid glycoside nih.gov. This modification is achieved through the action of glycosyltransferase enzymes. These enzymes catalyze the transfer of a sugar moiety, in this case glucose, from an activated donor molecule (such as UDP-glucose) to an acceptor molecule, which is β-cryptoxanthin nih.gov. The result of this reaction is the formation of β-cryptoxanthin glucoside nih.gov. While the specific glycosyltransferase responsible for this step in T. thermophilus has not been fully characterized, the synthesis of cryptoxanthin-β-D-glucopyranosides has been achieved chemically, confirming the structure clockss.org. This glucosylation step is crucial as it creates the attachment point for the subsequent fatty acid esterification.
The final step in the biosynthesis of this compound is the esterification of the β-cryptoxanthin glucoside with fatty acids nih.gov. This process is catalyzed by acyltransferase enzymes, which transfer a fatty acyl group from a donor molecule (like acyl-CoA) to the hydroxyl groups of the glucose moiety attached to the carotenoid.
Studies on T. thermophilus have revealed that thermocryptoxanthins carry fatty acid moieties of different chain lengths, indicating that the acyltransferases involved may have a relaxed substrate specificity nih.gov. The esterification of xanthophylls with fatty acids is known to increase the lipophilicity and stability of the carotenoid molecule researchgate.netdss.go.th. This final modification results in the characteristic "hydrophobic-hydrophilic-hydrophobic" structure of this compound, which is believed to contribute to the stability of the cell membrane at the high temperatures inhabited by Thermus thermophilus clockss.org.
Comparative Enzymology of Hydroxylation and Ketolation Steps in Related Thermoxanthins
The conversion of β-carotene into various xanthophylls, including the precursors to thermoxanthins, involves critical hydroxylation and ketolation reactions. These steps are catalyzed by β-carotene hydroxylases and β-carotene ketolases, respectively. The synthesis of astaxanthin (B1665798), a related and extensively studied xanthophyll, from β-carotene requires the sequential action of these two types of enzymes. researchgate.net
β-carotene hydroxylases introduce hydroxyl groups at the 3 and 3' positions of the β-ionone rings of β-carotene, leading to intermediates like β-cryptoxanthin and zeaxanthin (B1683548). researchgate.net β-carotene ketolases, on the other hand, add keto groups at the 4 and 4' positions, creating intermediates such as echinenone and canthaxanthin. nih.gov
There are two distinct, non-homologous types of β-carotene ketolases, CrtW and CrtO. nih.gov The CrtO ketolase, found in cyanobacteria like Synechocystis sp. PCC 6803, is independent of oxygen and uses an oxidized quinone as a cofactor. nih.gov Its mechanism involves a hydride transfer, reaction with OH- to form a hydroxy intermediate, and subsequent water elimination to form the keto group. nih.gov In contrast, CrtW and the β-carotene hydroxylase CrtZ are other key enzymes in the pathway that leads from β-carotene to astaxanthin. researchgate.net
A significant area of study is whether these two catalytic activities—hydroxylation and ketolation—are performed by two separate monofunctional enzymes or a single bifunctional protein. In many bacteria, two distinct enzymes are required. researchgate.net However, in the basidiomycetous yeast Xanthophyllomyces dendrorhous, a single gene, crtS, has been proposed to encode a bifunctional enzyme with both β-carotene hydroxylase and ketolase activity. researchgate.net This enzyme is part of the P-450 monooxygenase family. Complementation studies have shown it can convert β-carotene to hydroxylated derivatives, but its ability to also form ketolated products is a subject of ongoing analysis. researchgate.net The efficiency of β-carotene ketolation and hydroxylation is a common bottleneck in the biotechnological production of astaxanthin, prompting research into protein engineering and directed coevolution of these enzymes to improve their activity and accelerate the conversion of β-carotene. nih.gov
Table 1: Comparative Properties of Carotenoid Hydroxylases and Ketolases
| Enzyme/Gene | Function | Organism Example | Key Characteristics |
|---|---|---|---|
| β-carotene hydroxylase (CrtZ) | Hydroxylation | Paracoccus sp. | Introduces hydroxyl groups at C3 and C3' positions of β-carotene. researchgate.netnih.gov |
| β-carotene ketolase (CrtW) | Ketolation | Sphingomonas sp. | Introduces keto groups at C4 and C4' positions; a crucial enzyme for astaxanthin synthesis. researchgate.net |
| β-carotene ketolase (CrtO) | Ketolation | Synechocystis sp. PCC 6803 | Oxygen-independent; utilizes a quinone cofactor. Primarily a monoketolase. nih.gov |
| CrtS | Proposed Bifunctional Hydroxylase-Ketolase | Xanthophyllomyces dendrorhous | Belongs to the P-450 monooxygenase family; converts β-carotene to hydroxylated derivatives, with proposed ketolase activity. researchgate.net |
Application of Biosynthesis Inhibitors for Pathway Intermediates Accumulation
The elucidation of complex biosynthetic pathways, such as the one leading to thermocryptoxanthins, is greatly aided by the use of chemical inhibitors. These compounds block specific enzymatic steps, causing the substrate of the inhibited enzyme to accumulate. biorxiv.org This accumulation allows for the isolation and identification of pathway intermediates that may otherwise be present in quantities below the detection limit. nih.gov
In the study of carotenoid biosynthesis in the thermophilic eubacterium Thermus thermophilus, inhibitors were essential for establishing the complete pathway. The use of diphenylamine and 2-(4-chlorophenylthio)-triethylamine-HCl (CPTA) led to the accumulation of early carotenoid precursors. nih.gov These included phytoene, lycopene, and γ-carotene derivatives, which are normally not detected. nih.gov This demonstrated their role as intermediates in the formation of the pathway's end products, thermozeaxanthins. nih.gov
Different classes of inhibitors target various stages of the carotenoid pathway:
Phytoene Desaturase Inhibitors : Herbicides such as pyridiazinones (e.g., norflurazon) and N-phenylpyridazinones block the desaturation of phytoene. ucanr.edutaylorfrancis.com This inhibition leads to a buildup of phytoene and a subsequent decrease in all colored carotenoids. taylorfrancis.com
Lycopene Cyclase Inhibitors : Substituted triethylamines, like CPTA, are known to specifically inhibit the cyclization of lycopene, leading to its accumulation. nih.govtaylorfrancis.com
Other Inhibitors : Compounds like amitrole and clomazone also disrupt carotenoid synthesis, although their precise modes of action are less clearly defined. ucanr.edu Clomazone is thought to inhibit 1-deoxy-D-xyulose 5-phosphate synthase (DOXP), a key enzyme in the upstream isoprenoid pathway that provides the precursors for carotenoids. ucanr.edu
By analyzing the specific intermediates that accumulate in the presence of different inhibitors, researchers can piece together the sequence of enzymatic reactions in a biosynthetic pathway.
Table 2: Inhibitors Used in Carotenoid Biosynthesis Studies
| Inhibitor | Target Enzyme/Step | Accumulated Intermediate(s) |
|---|---|---|
| Diphenylamine | Desaturation steps | Phytoene, Lycopene, γ-Carotene. nih.gov |
| 2-(4-chlorophenylthio)-triethylamine-HCl (CPTA) | Lycopene Cyclase | Lycopene. nih.govtaylorfrancis.com |
| Pyridiazinones (e.g., Norflurazon) | Phytoene Desaturase | Phytoene. ucanr.edutaylorfrancis.com |
| Clomazone | 1-deoxy-D-xyulose 5-phosphate synthase (DOXP) | (Inhibits overall pathway, no specific carotenoid accumulates). ucanr.edu |
Genetic and Transcriptional Regulation of Thermocryptoxanthin Biosynthesis
Organization and Analysis of Carotenoid Biosynthesis Gene Clusters (crt genes)
The genes responsible for carotenoid biosynthesis, commonly referred to as crt genes, are often found organized in clusters within bacterial genomes. This clustering facilitates the coordinated expression and regulation of the entire metabolic pathway. In many bacteria, these genes are arranged in operons, allowing for their transcription as a single polycistronic mRNA molecule. nih.govpsu.edu
Identification and Functional Assignment of Specific Biosynthetic Genes (e.g., crtB, crtI, crtY, crtZ)
The biosynthesis of thermocryptoxanthin involves a series of enzymatic steps, each catalyzed by a specific protein encoded by a corresponding crt gene. Through genetic and biochemical analyses, several key genes have been identified and their functions assigned in the carotenoid biosynthesis pathway of organisms like Thermus thermophilus.
The initial steps of the pathway are catalyzed by enzymes that are highly conserved across different carotenogenic organisms. The gene crtB encodes phytoene (B131915) synthase, which catalyzes the first committed step in carotenoid biosynthesis: the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene. ijbs.comwikipedia.org Subsequently, phytoene desaturase, encoded by the crtI gene, introduces a series of double bonds into the phytoene backbone, leading to the formation of lycopene (B16060). ijbs.comwikipedia.org
The cyclization of lycopene is a critical branching point in the pathway. Lycopene cyclase, encoded by the crtY gene, catalyzes the formation of β-rings at the ends of the lycopene molecule, producing β-carotene. mdpi.comnih.gov The final steps leading to the "thermo-" carotenoids involve hydroxylation and glycosylation. The hydroxylation of the β-rings is carried out by β-carotene hydroxylase, encoded by the crtZ gene, which converts β-carotene into zeaxanthin (B1683548). mdpi.comnih.gov The subsequent glycosylation and acylation steps that form this compound and thermozeaxanthins are catalyzed by specific glycosyltransferases and acyltransferases. nih.govasm.org
Table 1: Key Carotenoid Biosynthetic Genes and Their Functions
| Gene | Enzyme | Function in Carotenoid Biosynthesis |
| crtB | Phytoene synthase | Catalyzes the formation of phytoene from two molecules of geranylgeranyl pyrophosphate. ijbs.comwikipedia.org |
| crtI | Phytoene desaturase | Introduces double bonds into phytoene to form lycopene. ijbs.comwikipedia.org |
| crtY | Lycopene cyclase | Catalyzes the cyclization of lycopene to form β-carotene. mdpi.comnih.gov |
| crtZ | β-carotene hydroxylase | Adds hydroxyl groups to the β-rings of β-carotene to form zeaxanthin. mdpi.comnih.gov |
Examination of Gene Arrangement and Operon Structures
In many carotenoid-producing bacteria, the crt genes are organized into one or more operons. nih.govpsu.edu This arrangement allows for the efficient and coordinated regulation of the entire biosynthetic pathway. In Erwinia herbicola, for instance, five crt genes (crtE, crtX, crtY, crtI, and crtB) are organized in a single operon and are transcribed from a promoter located upstream of the crtE gene. nih.govpsu.edu Similarly, in some purple bacteria, crt genes are found in clusters, such as crtFECD and crtBIA, although they can also be scattered in different genomic regions. mdpi.com
In Thermus thermophilus, the genes for carotenoid biosynthesis are located on a large plasmid. nih.govnih.gov This includes the key biosynthetic genes as well as regulatory genes. The organization of these genes into operons is a key feature of their regulation. For example, the crtB gene is part of an operon that is under the control of a light-inducible promoter. nih.gov The clustering of these genes on a plasmid suggests the potential for horizontal gene transfer, which could contribute to the evolution and dissemination of carotenoid biosynthetic pathways among bacteria.
Transcriptional Regulatory Mechanisms Governing this compound Production
The production of this compound is not constitutive but is instead tightly regulated at the transcriptional level in response to various environmental signals. This ensures that the synthesis of these protective pigments is induced when they are most needed.
Light-Inducible Gene Expression Regulation (e.g., Role of LitR and LdrP in Thermus thermophilus)
One of the most well-characterized regulatory mechanisms for carotenoid biosynthesis in nonphototrophic bacteria is light induction. tandfonline.com In Thermus thermophilus, the production of carotenoids, including this compound, is significantly increased upon exposure to light. nih.govnih.gov This light-inducible regulation is primarily mediated by a MerR-family transcriptional regulator known as LitR (Light-inducible transcription Regulator). tandfonline.comtandfonline.com
LitR, in complex with a cobalamin (vitamin B12) derivative, acts as a repressor of carotenoid biosynthesis genes in the dark. tandfonline.comnih.gov It achieves this by binding to the promoter region of the crtB operon, preventing transcription. nih.gov Upon illumination, the LitR-cobalamin complex undergoes a conformational change, leading to its dissociation from the DNA and thereby derepressing the transcription of the crtB operon. tandfonline.comnih.gov
Another key player in this regulatory cascade is LdrP (Light-dependent regulator of Pigment production), a CRP/FNR family transcriptional regulator. nih.govnih.gov While LitR acts as a light-sensitive switch, LdrP appears to function as a transcriptional activator. nih.gov Mutational studies have shown that in the absence of a functional LdrP, Thermus thermophilus is unable to produce carotenoids, regardless of the light conditions. nih.govnih.gov This suggests that the derepression of the crtB operon by light-inactivated LitR allows for the subsequent activation of transcription by LdrP.
**Table 2: Transcriptional Regulators of Carotenoid Biosynthesis in *Thermus thermophilus***
| Regulator | Family | Function |
| LitR | MerR | Light-sensitive repressor; represses crtB operon transcription in the dark. tandfonline.comnih.gov |
| LdrP | CRP/FNR | Transcriptional activator; required for the expression of carotenoid biosynthesis genes. nih.govnih.gov |
Regulation by Environmental Stressors at the Transcriptional Level
Besides light, other environmental stressors can also influence carotenoid biosynthesis at the transcriptional level. Carotenoids are known to protect cells from oxidative damage, which can be induced by various stresses such as high temperatures, radiation, and the presence of reactive oxygen species (ROS). frontiersin.orgnih.gov
In many organisms, the expression of carotenoid biosynthesis genes is upregulated in response to oxidative stress. nih.gov For instance, in some bacteria, exposure to high light intensity, which can lead to photooxidative stress, results in increased expression of crt genes. nih.gov Similarly, in plants, stressors like high light and low temperatures, which both lead to the production of ROS, can induce the transcription of key carotenoid biosynthesis genes like phytoene synthase (PSY). frontiersin.orgnih.gov While the specific mechanisms of stress-induced regulation of this compound biosynthesis are still under investigation, it is likely that Thermus thermophilus employs similar strategies to enhance the production of this protective pigment under adverse conditions. The presence of extremophiles from the Deinococcus-Thermus phylum in environments with extreme temperatures and radiation suggests a strong link between their carotenoid production and resistance to environmental stressors. researchgate.net
Evolutionary Genetics of Carotenoid Genes
The diversity of carotenoid structures and biosynthetic pathways across different organisms is a testament to the evolutionary plasticity of the underlying genes. The universal presence of the phytoene synthase gene (crtB) among carotenoid synthesizers suggests that carotenoid synthesis was likely present in the common ancestor of Bacteria and Archaea. wikipedia.org
The evolution of carotenoid biosynthesis pathways appears to have involved a combination of gene duplication, horizontal gene transfer, and the recruitment of genes from other metabolic pathways. The clustering of crt genes in operons facilitates their transfer as a single functional unit between different bacterial species. ijbs.com This is supported by the observation that carotenoid gene clusters are often found on mobile genetic elements like plasmids, as is the case in Thermus thermophilus. nih.govnih.gov
Phylogenetic analyses of carotenoid biosynthesis genes have revealed both conserved and divergent evolutionary histories. While core enzymes like phytoene synthase (crtB) and phytoene desaturase (crtI) are highly conserved, the enzymes responsible for the later steps of the pathway, which determine the final carotenoid products, show greater diversity. scienceopen.com This suggests that the evolution of novel carotenoid structures, such as this compound, has likely been driven by the acquisition and modification of genes encoding these later-stage enzymes. The co-occurrence of certain genes, like crtY and crtI, appears to be an evolutionarily conserved feature in many carotenogenic bacteria. scienceopen.com The study of the evolutionary genetics of these genes provides valuable insights into the adaptation of organisms to different environmental niches and the development of unique metabolic capabilities.
Analysis of Gene Duplications and Presence of Paralogous Genes
Gene duplication is a fundamental process in evolution that provides the raw genetic material for new functions. frontiersin.org This mechanism is significant in the evolution of metabolic pathways, including the biosynthesis of carotenoids. frontiersin.orgnih.gov The presence of multiple copies of genes, or paralogs, within a single species can lead to the evolution of tissue-specific pathways or the fine-tuning of metabolic flux in response to developmental and environmental signals. frontiersin.orgnih.gov
In the context of carotenoid biosynthesis, gene duplication has been observed for several key enzymes. For instance, the duplication of the phytoene synthase (PSY) gene, which catalyzes a rate-controlling step, is prevalent among the Poaceae (grasses) and is thought to have preceded their evolution. nih.gov This duplication allowed for the evolution of tissue-specific control, enabling the modification of gene expression in seeds without negatively impacting photosynthesis in other parts of the plant. nih.gov Similarly, studies in tomato (Solanum lycopersicum) have revealed that duplications of genes encoding enzymes like β-ring carotene hydroxylase (CrtR-b), geranylgeranyl diphosphate (B83284) synthase, phytoene synthase, and lycopene β-cyclase were crucial in developing a specialized carotenoid biosynthesis pathway active only in chromoplasts of flowers and fruits. nih.gov
While specific duplication events for the this compound pathway in organisms like Thermus thermophilus are not extensively detailed in the available literature, the presence of multiple genes from the same family within a genome suggests a history of duplication. wikipedia.org For example, Thermus thermophilus utilizes a suite of enzymes for the synthesis of its unique carotenoids, including this compound. d-nb.info The genes responsible for this pathway encode enzymes that catalyze various steps from the initial precursor, isopentenyl diphosphate, to the final modified carotenoid structures. d-nb.info The potential for paralogous genes within this pathway allows for functional redundancy and the opportunity for neofunctionalization, where a duplicated gene evolves a new role.
Table 1: Genes Involved in this compound Biosynthesis in Thermus thermophilus This table is interactive. You can sort and filter the data.
| Gene | Protein Name | Function in Pathway |
|---|---|---|
| CrtE | Geranylgeranyl pyrophosphate synthase | Catalyzes the formation of geranylgeranyl diphosphate (GGPP) from isopentenyl diphosphate (IPP). wikipedia.orgd-nb.infonih.gov |
| CrtB | Phytoene synthase | Condenses two molecules of GGPP to form phytoene, the first committed step in carotenoid biosynthesis. wikipedia.orgd-nb.infonih.gov |
| CrtI | Phytoene desaturase | Introduces double bonds into phytoene to form lycopene. wikipedia.orgd-nb.infonih.gov |
| CrtY | Lycopene cyclase | Catalyzes the cyclization of lycopene to form β-carotene. wikipedia.orgd-nb.infonih.gov |
| CrtZ | β-carotene hydroxylase | Adds hydroxyl groups to the β-rings of β-carotene to form zeaxanthin. wikipedia.orgd-nb.info |
| CruC | Carotenoid glucosyltransferase | Transfers a glucose moiety to the carotenoid. d-nb.infoasm.org |
Investigation of Lateral Gene Transfer Events in Carotenoid Pathway Evolution
Lateral gene transfer (LGT), also known as horizontal gene transfer (HGT), is a powerful evolutionary force, particularly in prokaryotes, that allows for the rapid acquisition of new traits and metabolic capabilities. biorxiv.orgbiorxiv.org It plays a critical role in the evolution of carotenoid biosynthesis by enabling the transfer of multiple functionally related genes, sometimes as a complete operon, between distantly related species. biorxiv.orgpnas.orgoup.com
The assembly of entire carotenoid biosynthesis pathways through LGT has been documented in various organisms. For example, aphids acquired the genes for geranylgeranyl pyrophosphate synthase (GPS), phytoene synthase (PS), and carotenoid desaturase (CD) via HGT from fungi. biorxiv.orgbiorxiv.org This transfer allowed the insects, which are not typically capable of producing carotenoids, to assemble a functional biosynthetic pathway. biorxiv.orgbiorxiv.org Similarly, repeated HGT events from bacteria are thought to be responsible for the parallel evolution of carotenoid biosynthesis in diverse heterotrophic protist lineages. oup.com
The evolution of carotenoid pathways shows a pattern of constant transfer and subsequent adaptation or neofunctionalization of the acquired genes. pnas.org Phylogenetic analyses suggest that different carotenoid pathways, such as the C30 and C40 routes, have distinct origins and have been spread extensively by LGT among prokaryotes. pnas.org The ability to synthesize modified carotenoids, a category that includes this compound, appears to be a frequently transferred trait among bacteria. asm.org This is supported by the observation that genes for carotenoid modification enzymes are found in bacteria that are not closely related to each other. asm.org
The evolutionary history of cyanobacteria also provides examples of LGT's impact. While the core pathway for β-carotene synthesis is conserved, the enzymes for subsequent modifications show significant diversity. ijbs.com The presence of certain genes, such as sucrose (B13894) synthase (SuS) in species like Gloeobacter violaceus, is suggested to be the result of a recent lateral gene transfer event. nih.govfrontiersin.org This highlights that even in ancient lineages, LGT continues to shape metabolic pathways. The transfer of genes involved in producing pigments like carotenoids can confer significant adaptive advantages, such as photoprotection or enhanced light harvesting. plos.orgresearchgate.net The acquisition of a carotenoid gene cluster can provide a recipient organism with a complete, selectable metabolic function. nih.govgenome.jp
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thermozeaxanthin (B1261989) |
| Thermobiszeaxanthin |
| Geranylgeranyl pyrophosphate |
| Isopentenyl diphosphate |
| Phytoene |
| Lycopene |
| β-carotene |
| Zeaxanthin |
Advanced Analytical Methodologies for Thermocryptoxanthin Characterization
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for isolating and quantifying thermocryptoxanthin from complex mixtures. Various high-performance liquid chromatography (HPLC) and advanced chromatographic techniques have been adapted for this purpose, each offering distinct advantages in terms of resolution, speed, and environmental impact.
High-Performance Liquid Chromatography (HPLC) Methodologies with Various Detection Systems (e.g., DAD, UV-Vis)
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or UV-Vis detection is a fundamental technique for the analysis of carotenoids like this compound. farmaciajournal.commdpi.comresearchgate.netresearchgate.netnih.gov The separation is typically achieved on reversed-phase columns, with C18 and C30 columns being the most common choices. farmaciajournal.commdpi.com C30 columns, in particular, are well-suited for resolving the geometric isomers of carotenoids. researchgate.netmdpi.com
The mobile phase composition is critical for achieving optimal separation. Gradient elution systems are frequently employed, often consisting of a mixture of solvents such as methanol (B129727), methyl tert-butyl ether (MTBE), and water. mdpi.comshimadzu.com The addition of modifiers like ammonium (B1175870) acetate (B1210297) can enhance ionization and improve peak shape, especially when coupled with mass spectrometry. mdpi.com
Detection via DAD or UV-Vis allows for the identification and quantification of this compound based on its characteristic absorption spectrum in the visible range, typically between 400 and 500 nm. mdpi.com The specific absorption maxima (λmax) provide preliminary structural information related to the chromophore of the molecule.
Table 1: HPLC Parameters for Carotenoid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or C30 |
| Mobile Phase | Gradient of Methanol, MTBE, Water |
| Detector | DAD or UV-Vis (400-500 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 50 µL |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and reduced solvent consumption. researchgate.net These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.
In the context of this compound analysis, UHPLC methods can significantly shorten the run times for separating complex carotenoid mixtures. researchgate.netnih.govresearchgate.net The increased peak capacity of UHPLC is particularly advantageous for resolving closely eluting isomers and for high-throughput screening of samples. researchgate.net UHPLC systems are often coupled with mass spectrometry detectors (UHPLC-MS) to provide both quantitative data and structural information simultaneously. nih.govresearchgate.netrsc.org
Supercritical Fluid Chromatography (SFC) for Environmentally Benign Separations
Supercritical Fluid Chromatography (SFC) is an environmentally friendly alternative to normal-phase HPLC, primarily utilizing supercritical carbon dioxide as the main component of the mobile phase. nih.govresearchgate.net This "green" technique is well-suited for the separation of non-polar compounds like carotenoids. nih.govresearchgate.net
SFC offers several advantages, including high separation efficiency and speed. researchgate.net The low viscosity and high diffusivity of supercritical fluids contribute to faster analysis times compared to liquid chromatography. researchgate.net For the analysis of this compound and related compounds, SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), providing a powerful tool for both separation and identification. nih.gov The use of co-solvents such as methanol or ethanol (B145695) allows for the modulation of mobile phase polarity to optimize the separation of different carotenoids. researchgate.net
Spectroscopic Identification and Definitive Structural Elucidation
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive identification and complete structural elucidation of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.
Application of Mass Spectrometry (MS, MS/MS, ESI-MS) for Molecular Confirmation and Derivative Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]+) or adduct ions, allowing for the determination of the molecular mass with high accuracy. researchgate.netnih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation. By inducing fragmentation of the parent ion, MS/MS experiments generate a characteristic fragmentation pattern that provides insights into the structure of the molecule. nih.gov This is particularly useful for identifying the end groups and the polyene chain of carotenoids. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of this compound. researchgate.net
Table 2: Mass Spectrometry Data for Carotenoid Identification
| Ionization Technique | Key Information Obtained |
|---|---|
| ESI-MS | Molecular Weight (from [M+H]+) |
| HRMS | Elemental Composition |
| MS/MS | Structural Fragments, End-group analysis |
Utilization of Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and piecing together the entire molecular structure. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the stereochemistry of the molecule. jst.go.jp The comprehensive data obtained from these NMR experiments allow for the definitive assignment of the structure of this compound. researchgate.net
Optimized Sample Preparation and Extraction Protocols for this compound Analysis
The accurate characterization of this compound, a glycosylated and acylated carotenoid found in thermophilic bacteria like Thermus thermophilus, necessitates meticulous sample preparation and extraction protocols. csic.esrsc.org Given its unique structure, featuring both hydrophilic and lipophilic moieties, standard carotenoid extraction methods often require significant modification to ensure efficient isolation and prevent degradation. vulcanchem.comsciensage.info
Development of Efficient Solvent Extraction Strategies
The extraction of this compound from bacterial biomass presents a considerable challenge due to its amphiphilic nature. sciensage.infomdpi.com The selection of an appropriate solvent system is paramount for achieving high recovery rates. Research has demonstrated that mixtures of polar and non-polar solvents are generally more effective than single-solvent systems.
A common approach involves the use of an acetone (B3395972) and methanol mixture. For instance, a 7:3 (v/v) ratio of acetone to methanol has been successfully employed for extracting carotenoids, including this compound, from frozen bacterial cell pellets. nih.gov This method often involves heating the mixture at elevated temperatures, such as 60°C, for a defined period to enhance extraction efficiency. nih.gov Another effective solvent combination is acetone-methanol at a 7:2 (vol/vol) ratio, where sonication is used to facilitate the breakdown of cell walls and release of pigments. asm.org
The polarity of the extraction solvent plays a critical role. While more polar solvents like acetone mixed with water are effective for extracting xanthophylls, non-polar solvents such as hexane (B92381) are better suited for carotenes and esterified xanthophylls. nih.gov Given that this compound is an esterified xanthophyll glycoside, a balanced solvent system is crucial. csic.esrsc.org The use of a combination of solvents like hexane, dichloromethane, and ethanol has shown high extraction efficiency for a broad range of carotenoids from complex matrices and could be applicable to this compound. mdpi.com
Table 1: Comparison of Solvent Systems for Carotenoid Extraction
| Solvent System | Ratio (v/v) | Source Material | Key Findings | Reference |
|---|---|---|---|---|
| Acetone:Methanol | 7:3 | Bacterial Cells | Effective for overall carotenoid extraction with heating. | nih.gov |
| Acetone:Methanol | 7:2 | Bacterial Cells | Used with sonication to enhance pigment release. | asm.org |
| Hexane, Dichloromethane, Ethanol, Water | Mixture | Chili/Capsicum | Achieved >97% extraction efficiency for various carotenoids. | mdpi.com |
| Acetone with varying water content | 70%, 80%, 90%, 100% | Microgreens | Pure acetone was most effective for non-polar carotenes. | nih.gov |
| n-hexane/ethyl acetate | 9:1 | Cereals | Used in conjunction with saponification for carotenoid extraction. | mdpi.com |
Methodologies for Saponification and Non-Saponification Approaches
Saponification, or alkaline hydrolysis, is a common step in carotenoid analysis to hydrolyze carotenoid esters and remove interfering lipids and chlorophylls. mdpi.comdokumen.pub This process is particularly relevant for this compound, which exists as a fatty acid ester of a glucoside. csic.esrsc.org However, the use of saponification must be carefully considered, as it can also lead to the degradation of certain carotenoids. mdpi.comnih.gov
Saponification Approaches:
The primary goal of saponification is to cleave the ester bonds, releasing the free xanthophyll. This is typically achieved by treating the extract with an alkali, such as potassium hydroxide (B78521) (KOH), in an alcoholic solution. mdpi.comgoogle.com The concentration of the base, temperature, and reaction time are critical parameters that must be optimized to maximize the hydrolysis of esters while minimizing the degradation of the target carotenoid. mdpi.comnih.gov For instance, a study on quail retina carotenoids found that astaxanthin (B1665798) recovery was poor with strong bases (0.2 and 0.5 M KOH) but better with weaker bases (0.01 and 0.2 M KOH). nih.gov In contrast, other xanthophylls in the same study showed better recovery with a strong base. nih.gov This highlights the compound-specific nature of optimal saponification conditions. The process effectively removes triglycerides and other lipids, which can interfere with subsequent chromatographic analysis. dokumen.pub
Non-Saponification Approaches:
Due to the potential for carotenoid degradation during saponification, non-saponification methods are often preferred, especially when the goal is to analyze the native profile of carotenoid esters. csic.esrsc.orgdokumen.pub Advances in analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), have made it increasingly feasible to separate and identify intact carotenoid esters without prior hydrolysis. csic.esrsc.org A study on Deinococcus species successfully purified major carotenoids without saponification, allowing for their detailed structural re-identification. researchgate.net For the analysis of this compound, a non-saponification approach would preserve the native structure, providing a more accurate representation of its form within the organism. However, this approach may require more extensive cleanup steps to remove lipids that could interfere with the analysis. dokumen.pub
Table 2: Comparison of Saponification and Non-Saponification Approaches for Carotenoid Analysis
| Approach | Advantages | Disadvantages | Key Considerations | References |
|---|---|---|---|---|
| Saponification | Removes interfering lipids and chlorophylls. mdpi.comdokumen.pub Hydrolyzes esters to simplify chromatograms. mdpi.com | Potential for carotenoid degradation. mdpi.comnih.gov Can introduce artifacts. mdpi.com | Optimization of base concentration, temperature, and time is crucial. mdpi.comnih.gov | mdpi.comdokumen.pubnih.govnih.gov |
| Non-Saponification | Preserves the native carotenoid profile, including esters. csic.esrsc.orgdokumen.pub Avoids degradation caused by alkaline conditions. | Extracts may contain high levels of interfering lipids. dokumen.pub Can result in more complex chromatograms. | Requires advanced analytical techniques like HPLC-MS for separation and identification of esters. csic.esrsc.org | csic.esrsc.orgdokumen.pubresearchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetone |
| Methanol |
| Hexane |
| Dichloromethane |
| Ethanol |
| Potassium Hydroxide |
| Astaxanthin |
| Zeaxanthin (B1683548) |
| Lutein (B1675518) |
| 3'-epilutein |
| epsilon-carotene |
| galloxanthin |
| Triglycerides |
Biotechnological Production and Metabolic Engineering of Thermocryptoxanthin
Strategies for Enhanced Microbial Production in Controlled Host Systems
The biotechnological production of carotenoids, including thermocryptoxanthin, is increasingly favored due to consumer preference for natural products and the potential for sustainable, large-scale fermentation. springernature.comresearchgate.net The initial and most critical step in developing a microbial production platform is the identification and selection of a suitable host organism. This can involve screening for naturally high-producing strains or engineering well-characterized model organisms for heterologous production.
Systematic Screening and Isolation of Novel High-Yielding Producer Strains
The search for novel microorganisms capable of producing valuable carotenoids is a fundamental strategy for enhancing production. This process involves the systematic screening and isolation of strains from diverse, often extreme, environments. researchgate.net Thermophilic bacteria, such as Thermus thermophilus, are of particular interest as they are the natural producers of this compound and its derivatives. tandfonline.comnih.gov
A rapid and selective screening method for identifying carotenoid-producing microorganisms often involves several key procedures. researchgate.net This can include subjecting environmental samples to stresses like UV treatment to select for robust, pigment-producing strains. researchgate.net Following initial isolation, the 16S rRNA gene is sequenced for phylogenetic analysis and taxonomic classification. researchgate.netmdpi.com Finally, the carotenoids produced by promising isolates are analyzed using techniques like High-Performance Liquid Chromatography-Diode Array-Mass Spectrometry (HPLC-DAD-MS) to identify and quantify the specific compounds, such as this compound. researchgate.net
Research has successfully isolated novel carotenoid-producing bacteria from various environments, including marine coastal waters and mesophotic depths. springernature.comdost.gov.ph For example, studies on the thermophilic eubacterium Thermus thermophilus led to the identification of thermocryptoxanthins as novel intermediates in its carotenoid biosynthetic pathway. nih.govcarotenoiddb.jp These compounds are β-cryptoxanthin glucoside esters with fatty acid moieties of varying chain lengths. nih.gov
Table 1: Examples of Screened Microorganisms for Carotenoid Production
| Microorganism Group | Environment | Screening Method Highlights | Potential for Novel Carotenoids |
| Radiotolerant Bacteria | Various | UV treatment, 16S rRNA sequencing, HPLC-DAD-MS analysis researchgate.net | High, due to unique stress adaptations |
| Thraustochytrids | Marine | Phylogenetic analysis (18S rRNA), Design of Experiments (DoE) for growth optimization mdpi.com | Potential for diverse carotenoid profiles |
| Antarctic Heterotrophic Bacteria | Antarctic Lakes | Isolation on R2A agar, morphological selection, stress testing (freeze-thaw, solar radiation) tandfonline.com | Production of cryo- and photo-protectant carotenoids |
| Thermophilic Bacteria | Thermal environments | Analysis of natural biosynthetic pathways tandfonline.comnih.gov | Source of unique compounds like thermozeaxanthin (B1261989) and this compound tandfonline.comnih.gov |
Selection and Engineering of Model Microorganisms for Heterologous Expression (e.g., E. coli, S. cerevisiae)
While isolating novel producers is valuable, engineering well-established model microorganisms like Escherichia coli and Saccharomyces cerevisiae for heterologous production of carotenoids offers significant advantages. sci-hub.semdpi.com These hosts have well-characterized genetics, physiology, and established fermentation protocols, making them ideal platforms for metabolic engineering. mdpi.com
Escherichia coli is a popular choice for heterologous carotenoid production due to its rapid growth and the availability of extensive genetic tools. sci-hub.se The entire biosynthetic pathway for a target carotenoid can be constructed in E. coli by introducing the necessary genes from a natural producer. plos.org For instance, the carotenoid biosynthetic pathway of Cronobacter sakazakii, which produces glycosylated carotenoids, was successfully reconstructed in E. coli, demonstrating the feasibility of producing complex carotenoids like zeaxanthin-diglycoside. plos.org This indicates the potential for engineering E. coli to produce this compound by introducing the specific glucosyltransferase and hydroxylase enzymes.
Saccharomyces cerevisiae , or baker's yeast, is another preferred host, particularly for food and pharmaceutical applications, as it is generally recognized as safe (GRAS). mdpi.com Metabolic engineering of yeast has been widely reported for producing various high-value compounds, including β-carotene and astaxanthin (B1665798). mdpi.com The strategy involves cloning carotenogenic genes, such as those for phytoene (B131915) synthase and desaturase, from other microbes into suitable yeast strains. mdpi.com The inherent isoprenoid pathway in yeast provides the necessary precursors for carotenoid synthesis. upv.es
Table 2: Comparison of Model Hosts for Heterologous Carotenoid Production
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Growth Rate | Very Fast | Fast |
| Genetic Tools | Extensive and well-developed sci-hub.se | Well-developed and versatile frontiersin.org |
| Fermentation | Well-established, high-density cultures possible sci-hub.se | Well-established, robust for industrial scale mdpi.com |
| Post-translational Modifications | Limited | Capable of complex modifications |
| Regulatory Status | GMO concerns in some sectors | Generally Recognized as Safe (GRAS) mdpi.com |
| Precursor Pathway | MEP pathway mdpi.com | MVA pathway frontiersin.org |
| Reported Products | Lycopene (B16060), β-carotene, zeaxanthin (B1683548), astaxanthin plos.orgmdpi.combiorxiv.org | β-carotene, lycopene, astaxanthin mdpi.comfrontiersin.org |
Rational Metabolic Engineering Approaches for Pathway Optimization
Once a production host is selected, rational metabolic engineering strategies are employed to optimize the biosynthetic pathway and maximize the yield of the target compound, such as this compound. nih.govnih.gov These approaches involve a deep understanding of the metabolic network and the targeted modification of specific genes and enzymes.
Enhancing Precursor Supply through Upstream Pathway Modulation
A common bottleneck in the microbial production of carotenoids is the limited availability of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). upv.esmdpi.com GGPP is synthesized from the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com Therefore, a key strategy for boosting carotenoid production is to engineer the upstream metabolic pathways to increase the intracellular pool of these precursors.
In bacteria like E. coli, IPP and DMAPP are typically produced via the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com Overexpression of key enzymes in this pathway, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and Idi (isopentenyl diphosphate (B83284) isomerase), has been shown to significantly increase the production of carotenoids like β-carotene. semanticscholar.org Another innovative approach is the introduction of an entirely separate, synthetic pathway, the isopentenol (B1216264) utilization pathway (IUP), which can increase isoprenoid production by more than 17-fold by converting isoprenol into IPP and DMAPP. mdpi.com
In yeast like S. cerevisiae, the mevalonate (B85504) (MVA) pathway is responsible for precursor synthesis. frontiersin.org Overexpression of key MVA pathway genes, such as tHMG1 (encoding a truncated 3-hydroxy-3-methylglutaryl-CoA reductase), is a common and effective strategy to increase the flux towards GGPP and subsequently enhance carotenoid yields. upv.esfrontiersin.org For example, overexpressing hexokinase (Hxk) and hydroxymethylglutaryl-CoA synthase (Erg13) in Yarrowia lipolytica has been shown to promote the synthesis of precursors and elevate β-carotene production. frontiersin.org
Directed Evolution and Protein Engineering of Key Biosynthetic Enzymes
The efficiency and specificity of the enzymes within the carotenoid biosynthetic pathway are critical determinants of the final product profile and yield. nih.gov Directed evolution and protein engineering are powerful tools used to modify and improve these enzymes. nih.govresearchgate.net These techniques allow for the creation of enzyme variants with enhanced catalytic activity, altered substrate specificity, or improved stability. nih.gov
Directed evolution mimics natural evolution in the laboratory. It involves generating a large library of mutant genes, expressing them in a host organism, and then using a high-throughput screen to identify variants with desired properties. nih.govnih.gov For carotenoid enzymes, this often involves a color-based screen where changes in pigment production in microbial colonies can be easily visualized. nih.gov This approach has been successfully used to engineer a bacterial phytoene desaturase (CrtI) to act on a non-natural C50 backbone and to improve the activity of β-carotene ketolase (CrtW) for astaxanthin production. nih.govnih.gov
Rational protein engineering, on the other hand, relies on knowledge of the enzyme's structure and function to make specific, targeted mutations. researchgate.net For instance, the enzymes responsible for converting β-carotene to zeaxanthin (β-carotene hydroxylase, CrtZ) and subsequently to its glycosylated forms (glucosyltransferase, CrtX) are key targets for engineering the this compound pathway. plos.orgfrontiersin.org Screening for novel β-carotene hydroxylases from different organisms can identify enzymes with higher specificity or activity. nih.gov A recent study screened 22 different β-carotene hydroxylases and identified several novel enzymes, including two that specifically produced β-cryptoxanthin without further conversion to zeaxanthin, a crucial step for this compound synthesis. nih.gov
Balancing Gene Expression and Optimizing Gene Dosage Effects
Achieving high yields of a target carotenoid requires a balanced flux through the entire biosynthetic pathway. frontiersin.orgnih.gov The accumulation of intermediate compounds can be toxic to the host cell or can divert precursors away from the desired final product. frontiersin.org Therefore, it is crucial to carefully balance the expression levels of all the heterologous genes in the pathway. researchgate.netnih.gov
Several strategies can be employed to fine-tune gene expression:
Promoter Engineering: Using promoters of varying strengths to control the transcription level of each gene allows for the optimization of enzyme concentrations. sci-hub.se
Gene Dosage: The number of copies of each gene integrated into the host's genome or present on a plasmid can be adjusted. frontiersin.orgsemanticscholar.org Increasing the copy number of a gene encoding a rate-limiting enzyme can alleviate a bottleneck. frontiersin.org Conversely, reducing the copy number of an overly active enzyme can prevent the accumulation of a toxic intermediate. frontiersin.org For example, a systematic evaluation of gene dosage for carotenogenic genes in S. cerevisiae led to an 8-fold increase in total carotenoid yields. frontiersin.orgresearchgate.net
Studies have shown that an unbalanced expression of structural genes in a carotenoid pathway can significantly alter the final carotenoid profile. nih.govnih.gov For instance, in Corynebacterium glutamicum, fine-tuning the expression of the β-carotene hydroxylase (crtZ) and β-carotene ketolase (crtW) genes was critical for increasing the astaxanthin yield and making it the dominant carotenoid. nih.gov This highlights the necessity of optimizing the expression of each pathway enzyme to channel metabolic flux efficiently towards this compound.
Implementing Block Strategies to Minimize Competing Metabolic Pathways
In the metabolic engineering of microorganisms for the enhanced production of this compound, a critical strategy involves the targeted blocking of competing metabolic pathways. This approach aims to redirect the flow of precursor molecules away from the synthesis of non-desired compounds and towards the this compound biosynthesis pathway, thereby maximizing the product yield. In the context of Thermus thermophilus, the native producer of this compound, or other engineered host organisms, several key pathways represent targets for downregulation or complete knockout.
The primary precursors for all terpenoids, including this compound, are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). unimi.it These are synthesized via the methylerythritol 4-phosphate (MEP) pathway in bacteria like T. thermophilus. mdpi.com One of the major competing pathways is the biosynthesis of other carotenoids or different classes of terpenoids that also utilize IPP and DMAPP. For instance, if the host organism produces a variety of carotenoids, the enzymes responsible for converting intermediates like β-carotene into other products (e.g., zeaxanthin via β-carotene hydroxylase) can be targeted for inactivation. This ensures that β-cryptoxanthin, the direct precursor to this compound, is more readily available.
A common strategy in carotenoid metabolic engineering is the "push-pull-block" approach. nih.gov The "block" component of this strategy specifically focuses on eliminating metabolic sinks that divert carbon flux away from the target molecule. In a study on Rhodobacter sphaeroides, inactivation of the crtC gene (encoding spheroidene (B75920) monooxygenase) and blocking the competing pentose (B10789219) phosphate pathway were successful in redirecting flux towards the production of β-carotene, a precursor to many xanthophylls. nih.gov Similarly, for this compound production, genes encoding enzymes for alternative carotenoids downstream of β-cryptoxanthin would be prime targets for knockout.
The implementation of these block strategies often relies on precise gene editing technologies to knock out or knock down the expression of the target genes. Technologies such as homologous recombination-based gene deletion have been successfully used in T. thermophilus. frontiersin.org
Investigation of Metabolic Pathway Compartmentalization
Metabolic pathway compartmentalization is an advanced strategy in synthetic biology and metabolic engineering aimed at increasing the efficiency of a desired biosynthetic pathway by physically co-localizing the involved enzymes within a specific subcellular region. This strategy can enhance the local concentration of substrates and intermediates, prevent the diffusion of potentially toxic intermediates, and protect pathway components from degradation, ultimately leading to higher product titers. frontiersin.org
In prokaryotic organisms like Thermus thermophilus, which lack the complex membrane-bound organelles of eukaryotes, compartmentalization can be achieved through protein-based micro-compartments or by targeting enzymes to the cell membrane. Carotenoid biosynthetic enzymes, including those in the this compound pathway, are often naturally membrane-associated. nih.gov Enhancing this natural association or engineering it in a heterologous host can be a viable strategy.
In eukaryotes such as yeast, which are also potential hosts for producing this compound, the existence of distinct organelles like mitochondria and the endoplasmic reticulum offers opportunities for compartmentalizing different parts of a metabolic pathway. mdpi.com For example, the mevalonate (MVA) pathway, which can be used to supply the IPP and DMAPP precursors, is cytosolic, while carotenoid biosynthesis can be targeted to the endoplasmic reticulum or lipid droplets. frontiersin.orgrsc.org This separation can prevent metabolic crosstalk and optimize the flux through the desired pathway. For instance, studies have shown that localizing terpenoid production via enzymatic fusions and scaffolds, or through subcellular compartmentalization, can significantly improve yields. rsc.org
A key consideration for compartmentalization is ensuring the efficient transport of precursors and intermediates between compartments. While plants naturally utilize two separate pathways for terpenoid precursor synthesis (the cytosolic MVA pathway and the plastidial MEP pathway), they have mechanisms to share intermediates between these compartments. rsc.org Engineering similar transport systems or ensuring that the entire pathway is contained within a single compartment are crucial design considerations.
Recent research has demonstrated that creating synthetic scaffolds to bring enzymes into close proximity can mimic natural compartmentalization. By fusing pathway enzymes to scaffold proteins, it is possible to create a "metabolon" where intermediates are channeled directly from one active site to the next. This has been successfully applied to increase the production of mevalonic acid in E. coli by 77-fold. longdom.org This approach could be adapted for the this compound pathway in a suitable host.
Advanced Genetic Engineering Technologies for this compound Production
Application of CRISPR-Cas Systems for Targeted Gene Editing
The advent of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated proteins) systems has revolutionized metabolic engineering by enabling precise, efficient, and multiplexed genome editing. These tools are highly applicable to the development of microbial strains for high-yield this compound production.
Thermus thermophilus possesses endogenous CRISPR-Cas systems of multiple types (Type I, IIIA, and IIIB), which have been studied for their roles in prokaryotic immunity. nih.govfrontierspartnerships.orgresearchgate.net The existence of these native systems suggests that the cellular machinery is compatible with CRISPR-mediated processes. Furthermore, heterologous CRISPR-Cas systems, most notably the Type II CRISPR-Cas9 system, have been adapted for genome editing in a wide range of bacteria. For example, the CRISPR/Cas9 system has been used to block carotenogenesis in carrot cells by mutating the psy genes. encyclopedia.pub
For this compound production, CRISPR-Cas9 can be employed for several key purposes:
Knockout of Competing Pathways: As discussed in section 6.2.4, genes encoding enzymes for competing pathways can be precisely inactivated. For example, in Yarrowia lipolytica, CRISPR-Cas9 was used to disrupt the MFE1 gene involved in β-oxidation to enhance lycopene accumulation. frontiersin.org
Knock-in of Biosynthetic Genes: Entire genes or pathways can be inserted into specific loci within the host genome to ensure stable expression.
Regulation of Gene Expression: A deactivated Cas9 (dCas9) fused to transcriptional activators or repressors (CRISPRi/a) can be used to fine-tune the expression levels of pathway genes without altering the DNA sequence. This is crucial for balancing metabolic flux and avoiding the accumulation of toxic intermediates.
Studies have demonstrated the development of high-efficiency genome editing tools for thermophiles. A high-efficiency CRISPR-iCas9 system was established in Yarrowia lipolytica for carotenoid bioproduction, achieving over 98% knockout efficiency for a single gene. frontiersin.org While specific applications for this compound are not yet reported, the successful use of CRISPR-Cas9 in other carotenoid pathways provides a clear blueprint. For instance, in the microalga Chlamydomonas reinhardtii, a functional knockout of the lycopene ε-cyclase gene using CRISPR-Cas9 successfully redirected metabolic flux towards β-carotene-derived carotenoids. plos.org
Strategies for Stable Integration of Exogenous Genes into Host Genomes
For the industrial-scale production of this compound, it is crucial that the engineered genetic modifications are stable over many generations. While plasmids are useful for initial strain development, they often suffer from instability and impose a metabolic burden on the host, sometimes requiring constant selective pressure (e.g., antibiotics). researchgate.net Therefore, integrating the biosynthetic genes for this compound into the host chromosome is the preferred strategy for creating robust production strains.
Several methods for stable gene integration are available:
Homologous Recombination: This is a common method where the gene of interest, flanked by sequences homologous to a specific site in the host genome, is introduced into the cell. The cell's natural DNA repair machinery then integrates the gene into the chromosome. This has been used to construct insertion knockout mutants in T. thermophilus. frontiersin.org
Transposon-Based Systems: Transposons can mediate the random or targeted insertion of DNA fragments into the genome.
Site-Specific Recombinases: Systems like Cre-Lox or FLP-FRT can be used to integrate genes at specific pre-engineered sites in the genome.
CRISPR-Cas Mediated Integration: As mentioned earlier, CRISPR-Cas systems can be used to create a double-strand break at a specific genomic location, which significantly enhances the efficiency of homologous recombination-directed integration of a donor DNA template. This allows for precise and highly efficient gene knock-ins.
In Thermus thermophilus, several tools for genetic manipulation and genome integration have been developed. Shuttle vectors and host integration systems are available. nih.gov An efficient gene replacement and deletion system has also been established for this extremophile. asm.org These tools can be adapted for the stable integration of the necessary genes for this compound production, such as the genes for the conversion of β-carotene to β-cryptoxanthin and its subsequent glucosidation and esterification. For example, in a study on Rhodothermus marinus, the crtB gene from Thermus thermophilus was successfully integrated into the genome to produce lycopene. opinvisindi.is This demonstrates the feasibility of expressing genes from T. thermophilus in other thermophilic hosts for carotenoid production.
Cultivation Strategies for Maximizing this compound Yield
Optimization of Fermentation Parameters and Culture Conditions
The yield of this compound from a microbial fermentation process is highly dependent on the cultivation conditions. Optimization of parameters such as temperature, pH, aeration, and nutrient composition is critical for maximizing biomass production and the specific product yield.
Temperature: As this compound is naturally produced by the thermophilic bacterium Thermus thermophilus, the cultivation temperature is a key parameter. T. thermophilus has an optimal growth temperature of around 65-75°C. asm.org However, the optimal temperature for biomass production may not coincide with the optimal temperature for carotenoid synthesis. A study on Thermus filiformis showed that temperature had a negative effect on biomass production but a positive effect on the total carotenoid content. researchgate.net Therefore, a two-stage temperature strategy, where an initial phase at the optimal growth temperature is followed by a shift to a temperature that induces higher carotenoid production, could be beneficial.
pH: The pH of the culture medium affects nutrient uptake and enzyme activity. For many carotenoid-producing yeasts, a slightly acidic pH (5.0-6.0) is optimal. mdpi.com For Thermus filiformis, high pH levels were found to have a positive effect on biomass production at lower temperatures. researchgate.net The optimal pH for this compound production in T. thermophilus would need to be determined empirically, likely falling within the range of 7.0 to 8.0.
Aeration and Dissolved Oxygen: Carotenoid biosynthesis is generally an aerobic process. Adequate aeration is necessary to maintain a sufficient dissolved oxygen level for cell growth and the oxygen-dependent enzymatic reactions in the pathway. Studies on yeast have shown that both growth and carotenoid production increase significantly with higher aeration rates. encyclopedia.pub
Nutrient Composition:
Carbon Source: The choice and concentration of the carbon source are critical. Glucose is a commonly used carbon source, but others like fructose (B13574) or complex carbohydrates could also be effective. researchtrend.net The carbon-to-nitrogen (C/N) ratio is a crucial factor. A high C/N ratio often promotes the synthesis of secondary metabolites like carotenoids, as it can lead to a diversion of acetyl-CoA from the TCA cycle towards the mevalonate or MEP pathways. mdpi.com
Nitrogen Source: The type of nitrogen source (e.g., yeast extract, tryptone, ammonium (B1175870) salts) can influence both cell growth and carotenoid production. researchgate.netmdpi.com A study on Microbacterium oleivorans found that sodium nitrate (B79036) was an effective nitrogen source for carotenoid production. researchtrend.net
Minerals and Trace Elements: Minerals like magnesium and phosphate are essential cofactors for many enzymes in the biosynthetic pathway. Optimization of their concentrations can lead to significant improvements in yield. plos.org
Interactive Data Table: Optimized Conditions for Carotenoid Production in Various Microorganisms
Below is a summary of optimized fermentation parameters from studies on various carotenoid-producing microorganisms, which can serve as a starting point for optimizing this compound production.
| Microorganism | Carotenoid | Optimal Temperature (°C) | Optimal pH | Key Nutrient Factors | Reference |
| Rhodotorula sp. RY1801 | Total Carotenoids | 28 | 5.0 | Not specified | encyclopedia.pub |
| Rhodotorula glutinis | Total Carotenoids | 29-30 | 5.5 | Lower C/N ratio preferred | encyclopedia.pubmdpi.com |
| Thermus filiformis | Total Carotenoids | High temp favored carotenoid content | High pH favored biomass at lower temp | Yeast extract, tryptone | researchgate.net |
| Microbacterium oleivorans | Total Carotenoids | 30 | 7.0 | Galactose, sodium nitrate | researchtrend.net |
| Flavobacterium sp. JSWR-1 | Zeaxanthin | 10 | Not specified | Not specified | jmb.or.kr |
Application of Elicitors and Inducers to Stimulate Production
The biotechnological production of this compound, a valuable carotenoid, can be significantly enhanced through the strategic application of elicitors and inducers. These are compounds that, when introduced into a culture system, trigger or amplify specific metabolic pathways, leading to an increased synthesis of the target molecule. While direct research on elicitation for this compound is limited, extensive studies on structurally similar carotenoids, such as zeaxanthin and β-cryptoxanthin, as well as on carotenoid-producing thermophilic organisms, provide a strong basis for developing effective elicitation strategies.
Elicitors can be broadly categorized as biotic or abiotic. Biotic elicitors are derived from biological sources, such as fungal or bacterial cell wall components, while abiotic elicitors include physical factors like light and chemical compounds such as metal ions, salts, and signaling molecules. The underlying principle of elicitation is the induction of a controlled stress response in the producing organism, which often leads to the upregulation of secondary metabolite biosynthesis, including carotenoids, as a defense mechanism.
Research into the production of other xanthophylls has demonstrated the efficacy of various elicitors. For instance, in plant cell cultures, signaling molecules like salicylic (B10762653) acid and methyl jasmonate have been shown to stimulate the carotenoid biosynthetic pathway. iium.edu.my In microbial systems, particularly in thermophiles, environmental stressors are known to be potent inducers of carotenogenesis. tandfonline.com Organisms belonging to the Deinococcus-Thermus phylum, which are known for their resistance to extreme conditions, often exhibit vibrant pigmentation due to high levels of carotenoids, including thermozeaxanthins, which are structurally related to this compound. nih.govresearchgate.net This suggests that mimicking such stress conditions through the addition of specific chemical inducers could be a viable strategy for enhancing this compound yields in microbial fermentation.
The selection of an appropriate elicitor, its concentration, and the timing of its application are critical factors that need to be optimized for each specific production system. The response to an elicitor can be highly dependent on the organism, the culture conditions, and the growth phase at which the elicitor is introduced.
Research Findings on Related Carotenoids
Studies on the elicitation of zeaxanthin and other related carotenoids provide valuable insights into potential strategies for this compound. The data from these studies can be extrapolated to design experiments aimed at increasing this compound production.
For example, a study on saffron (Crocus sativus L.) cell suspension cultures demonstrated that the application of salicylic acid, a well-known plant signaling molecule, can significantly enhance the production of zeaxanthin. mdpi.com The table below summarizes the findings of this study, illustrating the impact of the elicitor on carotenoid accumulation over time.
| Carotenoid | Elicitor | Concentration | Time Point | Fold Increase vs. Control |
|---|---|---|---|---|
| Zeaxanthin | Salicylic Acid | 0.5 mM | 48 hours | ~1.5-fold |
| β-carotene | Salicylic Acid | 0.5 mM | 24 hours | Significant enhancement |
Table 1: Effect of Salicylic Acid Elicitation on Carotenoid Production in Saffron Cell Cultures. Data sourced from a study on the enhancement of apocarotenoids by salicylic acid elicitation. mdpi.com
Furthermore, research on the microalga Haematococcus pluvialis has shown that various stressors, acting as elicitors, can induce the accumulation of astaxanthin, another high-value xanthophyll. preprints.org While the end product is different, the upstream pathways share common intermediates with this compound, suggesting that similar elicitation strategies could be effective.
In the context of thermophilic bacteria, which are natural producers of related carotenoids, stress induction is a key factor in carotenogenesis. Studies on Thermus thermophilus have indicated that light exposure can act as an inducer for carotenoid production. tandfonline.comtandfonline.com This photo-oxidative stress response is a protective mechanism, and understanding the regulatory networks involved could lead to the identification of chemical inducers that mimic this effect.
The following table presents a summary of various elicitors and their observed effects on the production of related carotenoids in different organisms. This information serves as a valuable reference for designing elicitation strategies for this compound.
| Organism | Target Carotenoid | Elicitor/Inducer | Observed Effect | Reference |
|---|---|---|---|---|
| Saffron (Crocus sativus) | Zeaxanthin | Salicylic Acid (0.5 mM) | ~1.5-fold increase in zeaxanthin content after 48 hours. | mdpi.com |
| Ruta angustifolia | Lutein (B1675518) | Methyl Jasmonate (20 mg/mL) | Two-fold increase in lutein production in microshoot cultures. | iium.edu.my |
| Haematococcus pluvialis | Astaxanthin | High light, nutrient starvation (N, P, S) | Significant induction of astaxanthin accumulation. | preprints.org |
| Thermus thermophilus | Carotenoids | Light exposure | Induces carotenoid production as a response to photo-oxidative stress. | tandfonline.comtandfonline.com |
Table 2: Examples of Elicitors and Inducers Used to Enhance the Production of Related Carotenoids.
Based on these findings, a rational approach to enhancing this compound production would involve screening a variety of potential elicitors, including signaling molecules like salicylic acid and jasmonates, as well as chemical stressors that mimic environmental extremes, such as metal ions or reactive oxygen species generators. A systematic optimization of elicitor concentration and exposure time would be crucial for maximizing the yield of this compound without significantly inhibiting cell growth.
Evolutionary Biology and Comparative Genomics of Thermocryptoxanthin Biosynthesis
Phylogenetics of Carotenoid Biosynthesis Genes Across Microbial Domains
The biosynthesis of carotenoids, a diverse group of pigments, has ancient evolutionary roots, with evidence suggesting a common ancestor for these pathways in Archaea and Bacteria. nih.govresearchgate.net From these prokaryotic origins, the genetic machinery for carotenoid production was passed to algae and plants through endosymbiosis. nih.govresearchgate.net Fungal carotenoid biosynthesis is thought to have evolved from an archaeal lineage. nih.govresearchgate.net
Comparative genomic analyses have been instrumental in revealing the phylogenetic relationships of carotenoid biosynthesis genes across different microbial domains. These studies have identified four major phylogenetic lineages for carotenoid biosynthesis:
Proteobacteria: This lineage includes a variety of bacteria known for producing different types of carotenoids. nih.govresearchgate.netnih.gov
Firmicutes: This group represents another distinct lineage in carotenoid biosynthesis. nih.govresearchgate.netnih.gov
Chlorobi, Cyanobacteria, and photosynthetic eukaryotes: This lineage highlights the evolutionary link between certain bacterial groups and photosynthetic higher organisms. nih.govresearchgate.netnih.gov
Archaea, Bacteroidetes, and two separate sub-lineages of Actinobacteria: This diverse lineage underscores the complex evolutionary history of carotenoid production. nih.govresearchgate.netnih.gov
The evolution of carotenoid biosynthetic pathways is characterized by significant events such as horizontal gene transfer, gene acquisition followed by differential loss, co-evolution with other cellular structures, and positive selection. nih.govresearchgate.netnih.gov This has led to a "bramble" model of evolution, where the later steps in the biosynthetic pathways show more evolutionary flexibility and interconnections compared to the more conserved initial steps. researchgate.net
The core enzymes in carotenoid biosynthesis, such as phytoene (B131915) synthase (CrtB) and 4,4′-diapophytoene synthase (CrtM), which catalyze the formation of the initial C40 and C30 backbones respectively, show distinct phylogenetic clustering. nih.gov Similarly, the desaturase enzymes, like the CrtI-family, have their own specific evolutionary trajectories within this framework. nih.gov The chimeric nature of these pathways is evident in organisms like green sulfur bacteria, where core synthesis genes resemble those in cyanobacteria, while genes for later modification steps are more similar to those in other bacteria, suggesting lateral gene transfer. asm.org
Analysis of Evolutionary Conservation and Divergence of Thermocryptoxanthin-Specific Enzymes
Thermocryptoxanthins are β-cryptoxanthin glucoside esters that act as intermediates in the biosynthesis of thermozeaxanthins in the thermophilic eubacterium Thermus thermophilus. researchgate.netnih.gov The biosynthesis of these compounds involves several key enzymatic steps, and the enzymes responsible show varying degrees of conservation and divergence when compared to their homologs in other organisms.
The hydroxylation of β-carotene to form β-cryptoxanthin is a crucial step. This reaction is catalyzed by β-carotene hydroxylases (BCH). In plants, these enzymes belong to the fatty acid hydroxylase superfamily. thepharmajournal.combioinformation.netnih.gov In Thermus thermophilus, a cytochrome P450 monooxygenase, CYP175A1, has been identified as a β-carotene hydroxylase. researchgate.net This enzyme shows little sequence similarity to other known β-carotene hydroxylases but has 41% similarity to a cytochrome P450 from Bacillus megaterium, indicating a different evolutionary origin for this function in Thermus. researchgate.net This highlights a case of convergent evolution, where unrelated enzymes have evolved to perform the same function.
The subsequent glucosylation of β-cryptoxanthin is another key step. In some bacteria, carotenoid glycosyltransferases like CrtX are responsible for this modification. asm.org However, the specific glucosyltransferase involved in this compound synthesis in Thermus thermophilus may have its own unique evolutionary history, potentially acquired through horizontal gene transfer, a common mechanism for the diversification of carotenoid pathways. asm.org The final step involves the esterification of the glucoside with fatty acids. The enzymes responsible for this acylation, like the lauroyltransferase (CruD) found in Chlorobium tepidum, also show evidence of horizontal gene transfer, as their homologs are found in distantly related bacteria. asm.org
The table below lists some of the key enzymes and their precursors involved in the biosynthesis of this compound.
| Precursor/Intermediate | Enzyme | Enzyme Class | Gene |
| Geranylgeranyl pyrophosphate (GGPP) | Phytoene synthase | Prenyltransferase | crtB |
| Phytoene | Phytoene desaturase | Desaturase | crtI |
| Lycopene (B16060) | Lycopene cyclase | Cyclase | crtY |
| β-Carotene | β-Carotene hydroxylase | Cytochrome P450 | CYP175A1 |
| β-Cryptoxanthin | Carotenoid glucosyltransferase | Glycosyltransferase | cruC (homolog) |
| β-Cryptoxanthin glucoside | Acyltransferase | Acyltransferase | cruD (homolog) |
Note: The specific gene names for the glucosyltransferase and acyltransferase in Thermus thermophilus are not definitively identified in the provided context, so homologous genes are listed as examples.
Adaptive Evolution of Carotenoid Metabolism in Response to Environmental Pressures in Extremophiles
Extremophiles, organisms that thrive in extreme environments, have evolved unique metabolic adaptations to survive harsh conditions such as extreme temperatures, radiation, and salinity. embopress.orgmbl.or.kr Carotenoid production is a key adaptive strategy in many extremophiles, providing protection against various environmental stressors. mdpi.com
In thermophiles like Thermus thermophilus, carotenoids, including this compound and thermozeaxanthin (B1261989), are thought to play a crucial role in stabilizing cellular membranes at high temperatures. researchgate.net The unique structure of these acylated glycosylated carotenoids likely contributes to modulating membrane fluidity and integrity in the heat. asm.org The evolution of specific enzymes like the thermostable CYP175A1 β-carotene hydroxylase in Thermus thermophilus is a direct adaptation to the high-temperature environment, allowing the organism to synthesize these protective compounds under conditions where enzymes from mesophilic organisms would be denatured. researchgate.net
In psychrophiles (cold-loving organisms), carotenoid synthesis is often activated at low temperatures and is considered part of the adaptive response to cold stress and freeze-thaw cycles. mdpi.com These pigments can help maintain membrane fluidity at low temperatures and protect against oxidative stress. mbl.or.kr
In response to high UV radiation, a common stressor in environments like deserts and high altitudes, many extremophiles produce carotenoids as photoprotective agents. mbl.or.krmdpi.com These pigments can quench reactive oxygen species (ROS) generated by UV exposure, thus preventing damage to DNA and other cellular components. mbl.or.kr For example, research on the carotenoid-producing yeast Rhodotorula mucilaginosa has shown that carotenoids are produced to mitigate ROS under oxidative stress conditions. frontiersin.org
The diversity of carotenoid structures found in extremophiles reflects the varied selective pressures of their environments. The acquisition of genes for carotenoid modification, such as hydroxylation, glycosylation, and acylation, through mechanisms like horizontal gene transfer has allowed these organisms to fine-tune their carotenoid profiles for optimal protection. asm.org This adaptive evolution has led to a wide array of specialized carotenoids with functions tailored to specific extreme conditions. mdpi.commdpi.com
Future Research Directions and Translational Perspectives in Thermocryptoxanthin Science
Development of Advanced Bioprocessing Technologies for Sustainable Thermocryptoxanthin Production
The natural abundance of this compound is extremely low, necessitating the development of efficient and sustainable production platforms. google.com Microbial fermentation offers a promising alternative to extraction from natural sources or chemical synthesis, providing benefits such as scalability, reproducibility, and the potential for environmentally friendly processes. sciensage.info
Advanced bioprocessing technologies are key to making microbial production of this compound economically viable. Research in this area should focus on several core aspects:
Host Strain Engineering: The use of non-carotenogenic, GRAS (Generally Recognized as Safe) microorganisms like Saccharomyces cerevisiae or the industrial workhorse Escherichia coli is a common strategy. google.com The entire biosynthetic pathway for this compound must be heterologously expressed in these hosts. This involves not just introducing the necessary genes but also optimizing their expression levels and balancing metabolic pathways to direct carbon flux towards the final product and away from competing pathways.
High-Throughput Screening (HTS): Developing HTS methods is crucial for rapidly identifying superior producer strains from large libraries of engineered microbes. researchgate.netspringernature.com This could involve colorimetric or fluorescent reporter-based assays to screen thousands of colonies for high-level carotenoid accumulation.
Fermentation Optimization: Process parameters such as media composition, pH, temperature, and aeration must be meticulously optimized. For a lipophilic molecule like this compound, strategies to enhance product secretion or in-situ product removal (e.g., using two-phase fermentation with an organic solvent overlay) can prevent feedback inhibition and toxicity, thereby boosting yields.
Sustainable and Integrated Bioprocessing: The future of bioprocessing lies in sustainability. This includes using renewable, low-cost feedstocks (e.g., lignocellulosic biomass) and developing energy-efficient downstream processing techniques for product extraction and purification. Furthermore, adopting sustainable materials, such as bio-based films for single-use bioreactor bags, can significantly reduce the carbon footprint of the manufacturing process. businesswire.com The integration of upstream production with downstream purification into a continuous process could dramatically improve efficiency.
Table 2: Comparison of Potential Microbial Hosts for this compound Production
| Microbial Host | Advantages | Challenges | Key Bioprocessing Considerations |
|---|---|---|---|
| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. google.com | Endotoxin (B1171834) production, compartmentalization of lipophilic compounds. | Process optimization for membrane capacity, endotoxin removal in downstream processing. |
| Saccharomyces cerevisiae | GRAS status, established industrial use, natural producer of isoprenoid precursors. google.com | Thicker cell wall can hinder product extraction, lower growth rate than bacteria. | Cell disruption methods (e.g., high-pressure homogenization), balancing ergosterol (B1671047) and carotenoid pathways. |
| Yarrowia lipolytica | Oleaginous yeast, high capacity for lipid synthesis, secretes proteins efficiently. | Genetic tools are less developed than for S. cerevisiae. | Leveraging lipid accumulation to serve as a sink for lipophilic carotenoids, optimizing nitrogen-limited media. |
| Thermophilic Bacteria | Production of thermostable enzymes, reduced contamination risk at high temperatures. sciensage.info | Often harder to genetically manipulate, may have complex nutritional requirements. | High-temperature fermentation design, exploring unique thermostable carotenoid-modifying enzymes. |
Exploration of Bio-inspired Synthesis and Chemo-enzymatic Approaches for this compound and its Derivatives
While total chemical synthesis of complex natural products is possible, it often involves numerous steps, harsh reaction conditions, and the difficult separation of stereoisomers. Bio-inspired and chemo-enzymatic approaches offer elegant and efficient alternatives by combining the best of both worlds: the unparalleled selectivity of enzymes and the versatility of modern organic chemistry. nih.govnih.gov
The total synthesis of this compound has been achieved, demonstrating the feasibility of a chemical route. researchgate.net A key step in this synthesis was the β-selective glucosidation of a (3R)-3-hydroxy-β-ionone intermediate, showcasing a stereo-controlled reaction. researchgate.net Future research can build on this by integrating enzymatic transformations to streamline the process.
Chemo-enzymatic Synthesis: This strategy uses enzymes to perform challenging chemical transformations, particularly those requiring high regio- and stereoselectivity. researchgate.net For this compound, a plausible chemo-enzymatic route could involve:
Chemical Synthesis of the β-cryptoxanthin aglycone or a key precursor.
Enzymatic Glycosylation using a specific glycosyltransferase to attach the sugar moiety with the correct stereochemistry, avoiding the need for protecting groups.
Enzymatic or Chemical Esterification to attach the final fatty acid chain. This hybrid approach can significantly reduce the number of steps, improve yields, and produce the desired isomer with high purity.
Bio-inspired Synthesis and Enzyme Discovery: Nature provides the ultimate inspiration for synthesis. The discovery and characterization of novel enzymes from extremophiles or other unique organisms could provide powerful biocatalysts. sciensage.info For example, identifying a highly specific and stable β-carotene hydroxylase or a promiscuous glycosyltransferase capable of acting on carotenoid substrates would be a significant breakthrough. Enzymes like carotenoid cleavage oxygenases (CCOs), which selectively cleave carotenoids to produce valuable apocarotenoids, demonstrate the power of enzymes in modifying the core carotenoid structure. oup.commdpi.com A similar bio-inspired approach could be used to discover enzymes for the specific decoration of the β-cryptoxanthin scaffold.
Synthesis of Derivatives: Chemo-enzymatic platforms are inherently modular. By swapping the enzyme or substrate in the final steps, a variety of this compound derivatives could be synthesized. For example, using different acyltransferases or feeding different fatty acids could generate a library of this compound esters with varying chain lengths and properties. This would be invaluable for structure-activity relationship studies to determine which derivatives possess the most desirable biological activities.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound-11 |
| This compound-13 |
| This compound-15 |
| Thermozeaxanthin (B1261989) |
| β-Cryptoxanthin |
| β-Carotene |
| Zeaxanthin (B1683548) |
| Lycopene (B16060) |
| Phytoene (B131915) |
| Geranylgeranyl diphosphate (B83284) (GGPP) |
| (3R)-3-hydroxy-β-ionone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
